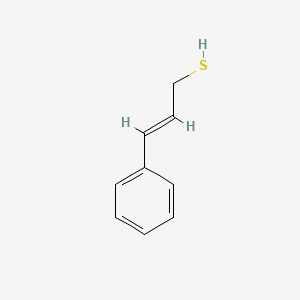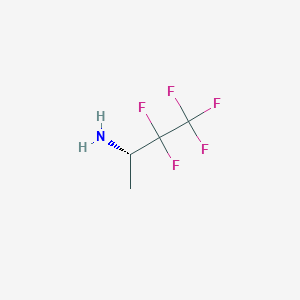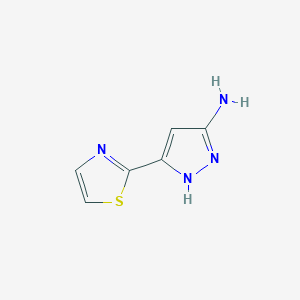
4-(4-Vinylbenzyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Vinylbenzyl)morpholine is an organic compound that features a morpholine ring attached to a vinylbenzyl group. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and vinylbenzyl groups. It is used in various chemical and industrial applications, particularly in the synthesis of polymers and as a building block for more complex molecules.
Méthodes De Préparation
The synthesis of 4-(4-Vinylbenzyl)morpholine typically involves the reaction of 4-vinylbenzyl chloride with morpholine. This reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
4-vinylbenzyl chloride+morpholine→this compound+HCl
In industrial settings, this reaction is scaled up and optimized for higher yields and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
4-(4-Vinylbenzyl)morpholine undergoes various chemical reactions, including:
Polymerization: The vinyl group in this compound can participate in polymerization reactions, forming polymers with unique properties. This is often achieved through radical polymerization techniques.
Substitution Reactions: The morpholine ring can undergo substitution reactions, where different functional groups can be introduced to modify the compound’s properties.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
4-(4-Vinylbenzyl)morpholine has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as ion-exchange resins and conductive polymers.
Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Material Science: It is used in the development of advanced materials, including coatings and adhesives, due to its ability to form stable polymers.
Biological Research: The compound is studied for its interactions with biological molecules, which can provide insights into its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-(4-Vinylbenzyl)morpholine depends on its specific application. In polymerization reactions, the vinyl group undergoes radical polymerization, forming long polymer chains. In medicinal chemistry, the morpholine ring can interact with biological targets, such as enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved vary depending on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
4-(4-Vinylbenzyl)morpholine can be compared to other similar compounds, such as:
4-Vinylbenzyl chloride: This compound is a precursor to this compound and shares the vinylbenzyl group but lacks the morpholine ring.
Morpholine: A simpler compound that contains only the morpholine ring without the vinylbenzyl group.
4-Vinylbenzyl piperidine: Similar to this compound but contains a piperidine ring instead of a morpholine ring.
The uniqueness of this compound lies in its combination of the vinylbenzyl group and the morpholine ring, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C13H17NO |
|---|---|
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
4-[(4-ethenylphenyl)methyl]morpholine |
InChI |
InChI=1S/C13H17NO/c1-2-12-3-5-13(6-4-12)11-14-7-9-15-10-8-14/h2-6H,1,7-11H2 |
Clé InChI |
OLIGNDKDKIZAGN-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)CN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(Tert-butyl)phenoxy]pyrrolidine](/img/structure/B13600429.png)











![1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol](/img/structure/B13600521.png)
